molecular formula C18H12ClN5O3 B11040174 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11040174
M. Wt: 381.8 g/mol
InChI Key: PJLLBMVMTPHHEE-DLCJZXKTSA-N
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Description

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-hydrazinylidene group, a methoxyphenyl group, and a nitrobenzene-dicarbonitrile moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydrazinylidene Intermediate: The initial step involves the reaction of a suitable hydrazine derivative with a chloro-substituted aldehyde or ketone under acidic or basic conditions to form the hydrazinylidene intermediate.

    Coupling with Methoxyphenyl Derivative: The hydrazinylidene intermediate is then coupled with a methoxyphenyl derivative through a condensation reaction, often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of Nitrobenzene-Dicarbonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro and chloro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and nitro positions, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, ammonia; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Generation of Reactive Species: Inducing the production of reactive oxygen or nitrogen species, which can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of chloro, hydrazinylidene, methoxyphenyl, and nitrobenzene-dicarbonitrile groups, which impart specific chemical properties and reactivity not found in other similar compounds.

Properties

Molecular Formula

C18H12ClN5O3

Molecular Weight

381.8 g/mol

IUPAC Name

4-[(E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H12ClN5O3/c1-27-14-4-2-11(3-5-14)18(19)16(10-23-22)15-6-12(8-20)13(9-21)7-17(15)24(25)26/h2-7,10H,22H2,1H3/b18-16-,23-10+

InChI Key

PJLLBMVMTPHHEE-DLCJZXKTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C=N\N)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C=NN)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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